N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide
Description
Chemical Structure and Synthesis N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide (molecular formula: C₁₄H₁₈N₂O₃) is a heterocyclic compound featuring a thiophene ring substituted with a pyrrole group and an acrylamide side chain . Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are standard for such compounds, as seen in analogous ferrocene derivatives .
Applications
The compound is cataloged as a building block in organic synthesis, suggesting utility in drug discovery or materials science. Its acrylamide group may enable polymerization or conjugation, while the thiophene-pyrrole moiety could impart electronic properties for electrochemical applications .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H12N2OS/c1-2-11(15)13-9-10-5-8-16-12(10)14-6-3-4-7-14/h2-8H,1,9H2,(H,13,15) |
InChI Key |
BYNSNMABDPTUSR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=C(SC=C1)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide typically involves the reaction of 2-(1H-pyrrol-1-yl)thiophene with prop-2-enamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
Scientific Research Applications
N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Electrochemically Active Ferrocene Derivatives
Example Compound : 3-(1H-pyrrol-1-yl)propanamidoferrocene (C₁₇H₁₈FeN₂O)
- Key Differences :
- Incorporates a ferrocene (iron-containing) core absent in the target compound.
- Shares a pyrrole group but links it to a propanamide chain instead of a thiophene-acrylamide system.
- Functional Implications :
- Ferrocene enables redox activity, making it suitable for redox-active polymer deposition .
- The target compound lacks ferrocene’s electrochemical versatility but may exhibit milder reactivity due to its simpler structure.
Anticancer Tyrosine Kinase Inhibitors
Example Compounds :
Key Differences :
- Complexity : Both drugs have extended heterocyclic systems (indole, pyrimidine) absent in the target compound.
- Acrylamide Placement : In osimertinib, the acrylamide reacts with cysteine residues in EGFR, while the target compound’s acrylamide may serve as a synthetic handle rather than a pharmacophore.
- Applications : The target compound lacks the structural complexity required for kinase inhibition, limiting its role to a building block rather than a therapeutic agent.
Thiophene-Containing Pharmaceutical Intermediates
Example Compound: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (C₈H₁₁NOS)
- Key Differences: Replaces the acrylamide with a hydroxyl and methylamino group. Simpler thiophene substitution pattern (2-yl vs. 3-yl in the target compound).
- The target compound’s acrylamide enhances reactivity for conjugation or polymerization.
Data Table: Comparative Analysis
Research Findings and Implications
- Electrochemical Potential: Unlike ferrocene derivatives , the target compound’s lack of redox-active metals limits its use in electrochemical applications. However, its thiophene-pyrrole system could still contribute to conductive polymers.
- Drug Discovery Limitations : While acrylamide is a shared feature with kinase inhibitors like osimertinib , the absence of extended aromatic systems (e.g., indole, pyrimidine) precludes target binding in biological systems.
- Synthetic Flexibility : The compound’s acrylamide and thiophene groups make it a versatile intermediate for modifying electronic or steric properties in larger molecules.
Biological Activity
N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of pyrrole and thiophene rings, which are known for their diverse chemical properties. The compound's molecular formula is with a molecular weight of 232.3 g/mol. The structural features contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 2411198-40-6 |
| Molecular Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.3 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may exert its effects by:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and leading to downstream biological effects.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Antimicrobial Properties
In vitro assays revealed that the compound exhibited antibacterial activity against several strains of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated:
- Cell Viability Reduction : A reduction in cell viability by 70% at 50 µM concentration after 48 hours.
- Apoptotic Induction : Increased levels of apoptotic markers, including cleaved PARP and caspase-3.
Study 2: Antimicrobial Activity
Another study published in Antibiotics assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Key findings included:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Comparison with Similar Compounds
When compared to other pyrrole and thiophene derivatives, this compound stands out due to its dual ring structure, which enhances its biological activity.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-{[2-(1H-pyrrol-1-yl)]methyl}propanamide | Moderate anticancer activity | Simple structure |
| Thiophene derivatives | Variable activity | Primarily used in materials science |
| Pyrrole derivatives | Antimicrobial properties | Often limited by solubility issues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
